molecular formula C4H7BrO B1611221 (2R)-2-(2-Bromoethyl)oxirane CAS No. 79413-93-7

(2R)-2-(2-Bromoethyl)oxirane

Cat. No. B1611221
CAS RN: 79413-93-7
M. Wt: 151 g/mol
InChI Key: ZKODPGZNBMIZFX-SCSAIBSYSA-N
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Description

(2R)-2-(2-Bromoethyl)oxirane, also known as 2-Bromoethyl Oxirane or BEO, is a chemical compound with the molecular formula C4H7BrO. It is a colorless liquid that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is not fully understood, but it is believed to act as an alkylating agent. It reacts with nucleophilic centers in proteins and DNA, leading to the formation of covalent bonds. This can cause changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
(2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane has been shown to have various biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. It can also cause oxidative stress and inflammation, leading to various pathological conditions.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of other chemical compounds. However, its toxicity and potential for DNA damage can also be a limitation, requiring careful handling and appropriate safety measures.

Future Directions

There are several future directions for the study of (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane. One area of research is the development of new synthetic methods for its production and the synthesis of other chemical compounds using BEO as a precursor. Another area of research is the study of its mechanism of action and potential therapeutic applications, particularly in cancer treatment. Additionally, the development of safer and more efficient methods for handling and using BEO in lab experiments is also an important direction for future research.
Conclusion:
In conclusion, (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new chemical compounds and potential therapeutic applications.

Scientific Research Applications

(2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is used in various scientific research applications, including the synthesis of other chemical compounds and the study of its mechanism of action. It is commonly used as a reagent in organic synthesis to create other epoxides and as a precursor to other chemical compounds.

properties

IUPAC Name

(2R)-2-(2-bromoethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODPGZNBMIZFX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498448
Record name (2R)-2-(2-Bromoethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-Bromoethyl)oxirane

CAS RN

79413-93-7
Record name (2R)-2-(2-Bromoethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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